Tetratriacontanol
Overview
Description
Tetratriacontanol, commonly referred to as TRIA, is a long-chain aliphatic alcohol that is synthesized by plants and is a component of most biological material. It has been studied for its ability to regulate plant growth, and new formulations have shown activity at very low doses. Exogenous applications of TRIA have been reported to regulate several physiological and biochemical processes in plants, including carbohydrate metabolism. However, the results of TRIA's effects on crop yield have not been consistently positive in the U.S., which has prevented its commercial recommendation .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of tetratriacontanol, they do provide insights into the synthesis of related compounds. For instance, the synthesis of tetrazole derivatives through multicomponent reactions (MCR) is highlighted, which is a method that could potentially be adapted for the synthesis of various long-chain alcohols or related compounds by providing access to a diverse range of scaffolds . Similarly, the preparation of 1H-tetrazoles from nitriles in water using zinc salts as catalysts is another synthetic approach that showcases the versatility of reactions in producing heterocyclic compounds, which could be relevant for synthesizing structurally complex alcohols .
Molecular Structure Analysis
The molecular structure of tetratriacontanol is not directly analyzed in the provided papers. However, the structure of a related compound, tetratriacontanonaenoic acid, which is a very-long-chain polyunsaturated fatty acid with nine double bonds, was elucidated using extensive spectroscopic analysis, including 1H and 13C NMR, MS, IR, and UV. This type of analysis is crucial for understanding the detailed structure of complex organic molecules and could be applied to the study of tetratriacontanol's structure .
Chemical Reactions Analysis
The papers provided do not offer specific information on the chemical reactions of tetratriacontanol. However, they do discuss the reactivity of related compounds. For example, the reactivity of tetrazole derivatives and their binding modes to receptors are considered important for medicinal chemistry and drug design, suggesting that the reactivity of tetratriacontanol could also be of interest in similar contexts . Additionally, the synthesis and reactivity of tetrabenzotriazacorrole complexes, which are chemically reduced phthalocyanines, indicate the potential for diverse reactivity in macrocyclic and long-chain compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetratriacontanol are indirectly mentioned in the context of its effects on plant growth. It is known that TRIA can influence the activity of enzymes related to carbohydrate metabolism, which suggests that it interacts with biological systems in a specific manner. The temperature conditions before foliar applications of TRIA can also affect the plant's response, indicating that its physical properties may be sensitive to environmental factors . The antagonistic effects of certain compounds, such as phthalate esters, on the response of plants to TRIA further imply that its chemical properties can be influenced by the presence of other chemicals .
Scientific Research Applications
Herbicidal Properties in Rice Hulls Tetratriacontanol, identified in rice hulls (Oryza sativa), has demonstrated about 13-20% inhibitory activity based on chlorophyll reduction, indicating potential herbicidal properties. This finding expands our understanding of natural herbicides and their applications in agriculture (Chung, Hahn, & Ahmad, 2005).
Anti-Inflammatory Properties in Prinsepia Utilis A study on Prinsepia utilis, a plant species, isolated tetratriacontanol and identified its presence for the first time in this species. This adds to the knowledge of plant-based compounds with potential anti-inflammatory applications (Yi, 2006).
Antibacterial Derivatives from Agave Americana New antibacterial tetratriacontanol derivatives have been isolated from Agave americana L. These compounds showed significant antibacterial activity, suggesting their potential use in developing new antibacterial agents (Parmar et al., 1992).
Isolation from Beeswax for Hypercholesterolemia Treatment Tetratriacontanol was isolated from beeswax using lipase-catalyzed methanolysis in supercritical carbon dioxide. Given its presence in long-chain aliphatic alcohols, it may have benefits in treating hypercholesterolemia, a significant health concern (Jackson & Eller, 2006).
From Cissus Quadrangularis Leaves In a phytochemical investigation of Cissus quadrangularis leaves, tetratriacontanol was identified among other compounds. This research contributes to the understanding of the chemical composition of this plant, which has various medicinal uses (Jain, Thakur, Hingorani, & Laddha, 2009).
properties
IUPAC Name |
tetratriacontan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULAJFUGPPVRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182712 | |
Record name | 1-Tetratriacontanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sapiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Tetratriacontanol | |
CAS RN |
28484-70-0 | |
Record name | 1-Tetratriacontanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28484-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Tetratriacontanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028484700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetratriacontanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-TETRATRIACONTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BV78573LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sapiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
92 °C | |
Record name | Sapiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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